Emtricitabine 5-O-sulfate is derived from emtricitabine, which was first approved by the FDA in 2003. The compound belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides, characterized by their structural similarity to nucleotides, which allows them to interfere with viral replication processes .
Emtricitabine 5-O-sulfate has a molecular formula of and a molecular weight of approximately 303.30 g/mol. The compound's structure includes a pyrimidinone core with a sulfur atom incorporated into its sulfate group. The presence of fluorine and sulfur atoms in its structure contributes to its unique pharmacological properties.
The structural configuration allows emtricitabine 5-O-sulfate to interact effectively with the reverse transcriptase enzyme, mimicking natural substrates and thus inhibiting viral replication .
Emtricitabine 5-O-sulfate undergoes several chemical reactions that are crucial for its function as an antiviral agent. The primary reaction involves its incorporation into viral DNA during reverse transcription, where it competes with deoxycytidine triphosphate for incorporation by reverse transcriptase. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication.
Additionally, the sulfate group can influence the solubility and bioavailability of the compound, affecting its pharmacokinetic properties. Understanding these reactions is essential for optimizing drug formulations and enhancing therapeutic efficacy .
The mechanism of action of emtricitabine 5-O-sulfate is closely linked to that of its parent compound, emtricitabine. Once administered, it is phosphorylated intracellularly to form emtricitabine triphosphate. This active form competes with deoxycytidine triphosphate for binding to HIV-1 reverse transcriptase.
As HIV-1 reverse transcriptase incorporates emtricitabine triphosphate into nascent viral DNA strands, it prevents further nucleotide addition due to structural incompatibility, resulting in premature termination of DNA synthesis. This process effectively inhibits the integration of viral genetic material into the host cell genome, thereby reducing viral load and preventing disease progression .
Emtricitabine 5-O-sulfate serves primarily as a metabolite in pharmacokinetic studies related to emtricitabine therapies. Its role is crucial in understanding drug metabolism and efficacy in HIV treatment regimens. Additionally, research into its sulfate form may provide insights into improving drug delivery systems or developing new therapeutic strategies against resistant strains of HIV.
The compound's ability to inhibit reverse transcriptase makes it a valuable candidate for further research aimed at enhancing antiretroviral therapies or exploring potential applications in other viral infections .
Emtricitabine 5-O-Sulfate, also known as Emtricitabine S-oxide or Emtricitabine sulfoxide, is a significant oxidative degradation product and metabolite of the antiviral drug emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment and prevention [5] [7] [10]. Understanding and optimizing its synthesis is crucial for analytical reference standard preparation, degradation pathway studies, and metabolic profiling. This section details the advanced synthetic strategies and process optimization techniques employed for the production of this molecule.
The core structure of emtricitabine features a 1,3-oxathiolane ring with two chiral centers, resulting in the biologically active (-)-cis-(2ʹR,5ʹS) enantiomer [4] [6]. Emtricitabine 5-O-Sulfate arises from the oxidation of the sulfur atom within this heterocyclic ring. Consequently, stereoselective synthesis focuses on two primary strategies:
The stereochemistry of the sulfoxide group in Emtricitabine 5-O-Sulfate is significant as different diastereomers may exhibit distinct physicochemical properties and potentially different biological activities or metabolic fates, although detailed studies specific to these diastereomers are often limited for degradants [7] [10].
The oxidation of emtricitabine to its sulfoxide is highly sensitive to the reaction medium, significantly impacting both reaction rate (kinetics) and product distribution. Understanding solvent effects is paramount for optimizing yield and minimizing side products.
Table 1: Influence of Solvent and pH on Emtricitabine Oxidation and Degradation
Condition | Solvent System | pH Range | Primary Effect on Emtricitabine | Sulfoxide Formation Rate | Major Competing Degradation |
---|---|---|---|---|---|
Aqueous Acid | Water/Buffers | < 3.0 | High Degradation (>51%) [2] | Low | Hydrolysis (Degradant-I, -II) [2] [7] |
Aqueous Neutral | Water/Buffers | 6.0 - 8.0 | Moderate Stability | Moderate | Limited Hydrolysis |
Aqueous Alkaline | Water/Buffers | > 10.0 | Significant Degradation (>13%) [2] | High (but competes w/ deg.) | Hydrolysis (Degradant-I, -II) [2] [7] |
Polar Protic (e.g., MeOH) | Methanol, EtOH | Variable | Moderate Stability | High | Transesterification (potential) |
Polar Aprotic (e.g., MeCN) | Acetonitrile, DMF, DCM | Variable | High Stability | Moderate to Low | Minimal |
Mixed (e.g., H₂O:MeCN) | Water:Acetonitrile | Variable | Good Stability | Moderate to High | Limited Hydrolysis |
The introduction of the sulfoxide group onto emtricitabine is fundamentally an oxidation reaction targeting the sulfur atom. Several catalytic and stoichiometric strategies are employed, each with advantages and limitations concerning selectivity, yield, and practicality.
Table 2: Comparison of Sulfoxide Introduction Strategies for Emtricitabine 5-O-Sulfate
Strategy | Typical Oxidant/Catalyst | Temperature | Key Advantages | Key Disadvantages/Limitations | Selectivity (Sulfoxide vs Sulfone) |
---|---|---|---|---|---|
Metal-Catalyzed | Na₂WO₄ / H₂O₂ | RT - 50°C | Active, mild conditions | Metal contamination risk, cost, optimization needed | Moderate to Good (w/ control) |
Organocatalytic | Ketone / H₂O₂ | RT - 50°C | Metal-free, simple catalysts | Slower rates, higher loadings, selectivity control | Variable |
Stoichiometric (mCPBA) | mCPBA (1.0-1.2 eq) | 0-5°C | High yield, excellent selectivity, fast, mild | Peracid handling/stability, potential chlorine by-products | Excellent |
Stoichiometric (H₂O₂) | H₂O₂ (excess) | RT - 50°C | Cheap, simple, green (in principle) | Risk of hydrolysis/degradation, over-oxidation, pH critical | Poor to Moderate |
Stoichiometric (Oxone®) | Oxone® (excess) | RT | Stable, non-chlorinated | May require phase-transfer catalysts, sulfate salts generated | Good |
Enzymatic | CYP/FMO/O₂/NADPH | 37°C | Physiological, high stereo/regio selectivity (in vivo) | Not practical for synthesis: cost, scale, rate, cofactors | High (in vivo) |
Obtaining Emtricitabine 5-O-Sulfate in high purity, free from residual emtricitabine, sulfone, hydrolytic degradants, solvents, and oxidizing agent residues, is essential for its use as a reference standard. Yield optimization focuses on maximizing conversion to the sulfoxide while minimizing side reactions.
Reported yields for the synthesis of Emtricitabine 5-O-Sulfate vary significantly depending on the method and optimization level. Under optimized conditions using mCPBA in dichloromethane at 0-5°C, followed by careful workup and purification, yields of the isolated sulfoxide (often as a mixture of diastereomers) can exceed 70-80%. Oxidations using H₂O₂ under alkaline conditions typically report lower yields (often <50%) due to competing degradation pathways [2] [7] [10].
Table 3: Purification Techniques for Emtricitabine 5-O-Sulfate
Technique | Principle | Effectiveness for Sulfoxide | Key Applications in Purification | Limitations |
---|---|---|---|---|
Normal Phase Chromatography (NPC) | Polarity/Silanol interactions | Good for diastereomer separation; Good for non-polar impurities | Separation of sulfoxide diastereomers; Removal of lipophilic impurities | Less effective for polar degradants; Solvent consumption |
Reverse Phase Chromatography (RPLC) | Hydrophobicity (C18/C8) | Excellent for overall purity; Separates parent, sulfoxide (diastereomers), sulfone, degradants | Primary purification method; Final polishing; Analytical QC | High solvent consumption; Requires volatile buffers for prep-scale |
Crystallization | Differential Solubility | Good for final polishing; Potential for diastereomer separation | Final purity enhancement; Isolation of specific solid form | Finding suitable solvent systems difficult; Potential yield loss |
Precipitation | Solubility Differential (Anti-solvent) | Moderate for crude isolation | Initial crude isolation from reaction mixture | Low selectivity; Co-precipitation of impurities likely |
Liquid-Liquid Extraction | Partition Coefficient | Low for sulfoxide itself; Good for removing reagents/by-products | Initial removal of oxidant residues, acids/bases, water-soluble organics | Insufficient for final purity; Multiple steps needed |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: